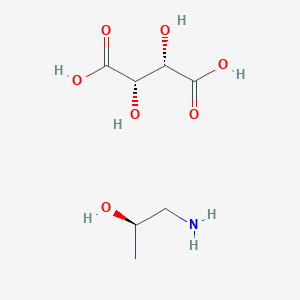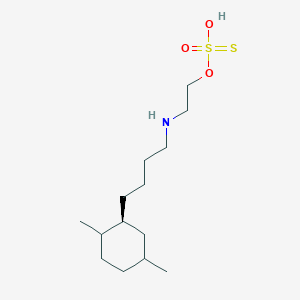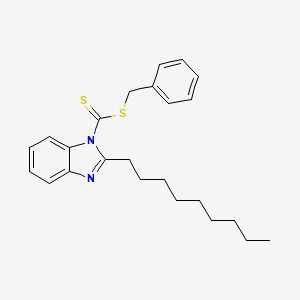![molecular formula C18H11BrO3 B14173780 8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-21-7](/img/structure/B14173780.png)
8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound with the molecular formula C18H11BrO3. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and brominated compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the benzopyran core structure. This can be achieved through various cyclization reactions, such as the Pechmann condensation or the Claisen rearrangement.
Functional Group Modifications: Additional functional group modifications, such as methylation and phenylation, are performed to obtain the final compound
Industrial Production Methods
Industrial production of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups .
Wissenschaftliche Forschungsanwendungen
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-c
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including antiproliferative and anti-inflammatory properties, making it a potential candidate for drug development
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the protein kinase pathway and induces apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with a simpler structure, known for its flavonoid derivatives.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A derivative with additional hydroxyl and methoxy groups, exhibiting different biological activities
Uniqueness
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of the bromine atom and the furo3,4-cbenzopyran core, which confer distinct chemical and biological properties compared to other benzopyran derivatives .
Eigenschaften
CAS-Nummer |
922503-21-7 |
|---|---|
Molekularformel |
C18H11BrO3 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
8-bromo-1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C18H11BrO3/c1-10-15-13-9-12(19)7-8-14(13)22-18(20)16(15)17(21-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
NBAWRSUKSWTOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC(=C3)Br)OC(=O)C2=C(O1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)

![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)




![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)


